6-(3-(Benzyloxy)phenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
6-(3-(Benzyloxy)phenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of 6-(3-(Benzyloxy)phenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the oxidative ring closure of a hydrazine intermediate. One common method uses sodium hypochlorite as the oxidant and ethanol as the solvent. The reaction is performed at room temperature for several hours, followed by purification through extraction and passing the crude product mixture through a small plug of alumina .
Chemical Reactions Analysis
6-(3-(Benzyloxy)phenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like sodium hypochlorite.
Substitution: Reactions involving nucleophilic or electrophilic substitution.
Cyclization: Formation of the triazolopyridine ring through oxidative cyclization of hydrazines.
Common reagents include sodium hypochlorite for oxidation and various nucleophiles or electrophiles for substitution reactions. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(3-(Benzyloxy)phenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antiproliferative activities.
Medicine: Explored as a potential drug candidate due to its biological activities.
Industry: Utilized in the development of molecular chemosensors and luminophores.
Mechanism of Action
The mechanism of action of 6-(3-(Benzyloxy)phenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
6-(3-(Benzyloxy)phenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine can be compared with other triazolopyridine derivatives, such as:
3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine: Similar in structure but with a methoxy group, which may alter its biological activity and chemical properties.
3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: Another triazolopyridine derivative with different substituents, leading to distinct biological activities.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C20H17N3O |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
3-methyl-6-(3-phenylmethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C20H17N3O/c1-15-21-22-20-11-10-18(13-23(15)20)17-8-5-9-19(12-17)24-14-16-6-3-2-4-7-16/h2-13H,14H2,1H3 |
InChI Key |
HWWFAABUEFMIBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)C3=CC(=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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